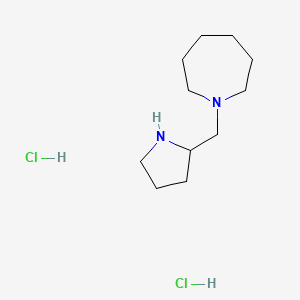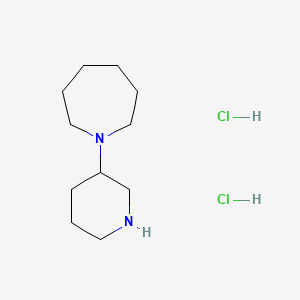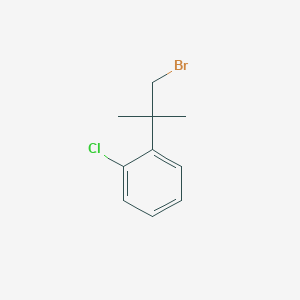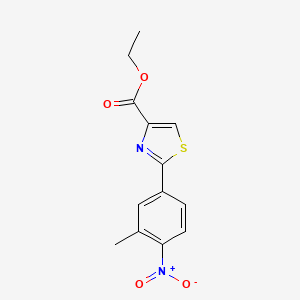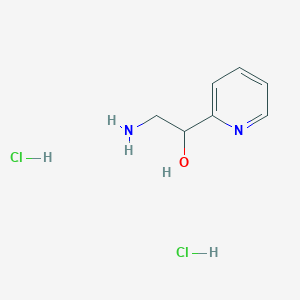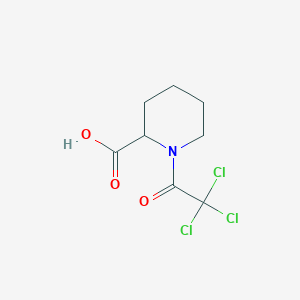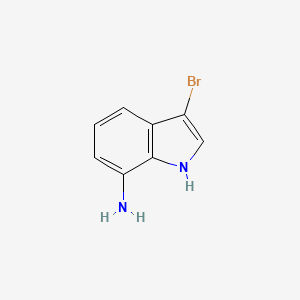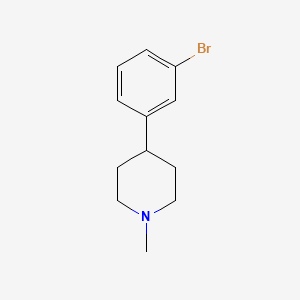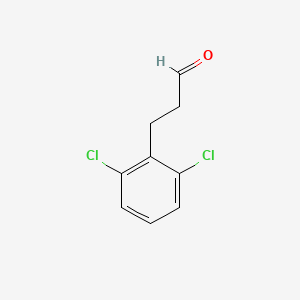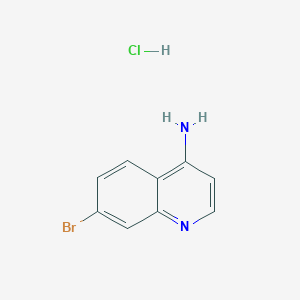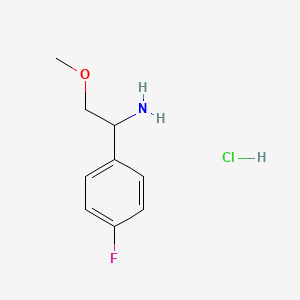
1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride
説明
This compound contains a fluorophenyl group, a methoxyethanamine group, and a hydrochloride group. Fluorophenyl groups are common in many pharmaceuticals due to the unique properties of fluorine. Methoxyethanamine is a type of amine, which are often found in proteins and other important biological molecules. The hydrochloride group likely makes this compound a salt, which could affect its solubility and stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with 2-methoxyethanamine. This could potentially be achieved through a nucleophilic substitution or addition reaction, depending on the specific starting materials used .Molecular Structure Analysis
The molecular structure of this compound would consist of a 4-fluorophenyl group attached to a 2-methoxyethanamine group. The presence of the fluorine atom could potentially influence the electronic structure of the molecule due to its high electronegativity .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution or addition reactions, or it could be protonated to form a positively charged ammonium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, as a hydrochloride salt, it is likely to be soluble in water. The presence of the fluorine atom could also affect its chemical reactivity .科学的研究の応用
Antibacterial Activity
One study focused on the synthesis of secondary propanaryl-amines, structurally related to the compound of interest, demonstrating significant antibacterial activity. These compounds were synthesized through the condensation of propanamine derivatives with aromatic aldehydes and ketones, followed by reduction, indicating potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Anti-inflammatory and Anti-influenza Activities
Research on fluorine-substituted quinazolinamine derivatives, similar in structure to the compound , revealed enhanced solubility and potential anti-inflammatory effects. These compounds exhibited inhibitory effects on LPS-induced NO secretion, suggesting applications in treating inflammation (Sun et al., 2019). Another study synthesized tricyclic compounds with unique amine moieties, including derivatives structurally akin to the target compound, showing potent anti-influenza A virus activity, highlighting their potential as novel anti-influenza agents (Oka et al., 2001).
Cytotoxic Agents
A study on the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share functional groups with the compound of interest, explored their potential as cytotoxic agents. These compounds were synthesized via Mannich reactions and exhibited promising cytotoxic activity, suggesting a route for developing new anticancer drugs (Mete et al., 2007).
Synthesis and Application in Material Science
Another relevant study involved the synthesis of polyphenylenevinylene with triarylamine pendant groups, hinting at applications in material science for creating high-spin organic polymers with solvent solubility and film formability (Kurata et al., 2007). This research indicates potential applications in developing materials with unique electronic properties.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYRDMYMGFBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



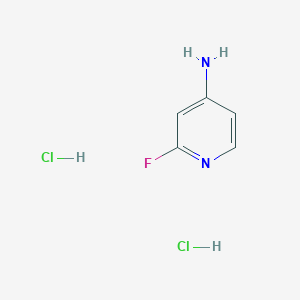

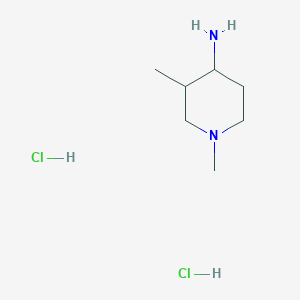
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL dihydrochloride](/img/structure/B1441610.png)
